7,7-Dimethyl-5,8-eicosadienoic acid

Phospholipase A2 Enzymology Inhibitor Potency

7,7-Dimethyl-5,8-eicosadienoic acid (CAS 89560-01-0), commonly abbreviated as DEDA, is a synthetic fatty acid analog characterized by geminal dimethyl substitution at the C-7 position of the eicosadienoic acid backbone. This structural modification renders DEDA non-metabolizable by endogenous fatty acid oxygenation pathways, a property that fundamentally distinguishes it from natural arachidonic acid and underlies its utility as a pharmacological probe.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 89560-01-0
Cat. No. B1242717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-5,8-eicosadienoic acid
CAS89560-01-0
Synonyms7,7-dimethyl-5,8-eicosadienoic acid
7,7-dimethyl-EDA
7,7-dimethyl-eicosadienoic acid
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O
InChIInChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17-
InChIKeyAGKRHAILCPYNFH-DUQSFWPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-5,8-eicosadienoic Acid (DEDA): A Non-Metabolizable Arachidonic Acid Analog for Phospholipase A2 Inhibition Research


7,7-Dimethyl-5,8-eicosadienoic acid (CAS 89560-01-0), commonly abbreviated as DEDA, is a synthetic fatty acid analog characterized by geminal dimethyl substitution at the C-7 position of the eicosadienoic acid backbone [1]. This structural modification renders DEDA non-metabolizable by endogenous fatty acid oxygenation pathways, a property that fundamentally distinguishes it from natural arachidonic acid and underlies its utility as a pharmacological probe [2]. The compound functions primarily as an inhibitor of phospholipase A2 (PLA2) enzymes and has been demonstrated to attenuate leukotriene and prostaglandin biosynthesis in cellular systems [3]. DEDA is commercially available as the (5Z,8Z)-stereoisomer with reported purity ≥99% and is supplied as a research-grade biochemical tool .

Why Arachidonic Acid and Other PLA2 Inhibitors Cannot Substitute for 7,7-Dimethyl-5,8-eicosadienoic Acid


Generic substitution of DEDA with natural arachidonic acid or alternative PLA2 inhibitors introduces confounding variables that compromise experimental interpretability. Arachidonic acid is rapidly metabolized via cyclooxygenase and lipoxygenase pathways to bioactive eicosanoids, thereby simultaneously acting as both an enzyme substrate and a feedback inhibitor — a dual role that obscures the specific contribution of PLA2 inhibition to observed phenotypic outcomes [1]. In contrast, DEDA's gem-dimethyl modification at C-7 sterically blocks enzymatic oxygenation, enabling attribution of cellular effects exclusively to PLA2 blockade rather than downstream eicosanoid generation [2]. Furthermore, commonly employed PLA2 inhibitors such as p-bromophenacyl bromide (pBPB) demonstrate markedly weaker potency against intracellular PLA2 isoforms (apparent IC50 = 500–600 μM) relative to DEDA, while quinacrine and indomethacin exhibit negligible inhibitory activity in the same enzyme preparation [3]. These isoform selectivity differences and potency gaps render simple interchange among PLA2 inhibitors scientifically invalid without isoform-specific validation.

7,7-Dimethyl-5,8-eicosadienoic Acid (DEDA): Quantitative Differentiation Evidence vs. Arachidonic Acid, pBPB, and Δ5-Lipoxygenase Inhibitors


PLA2 Inhibitory Potency: DEDA Equals Arachidonic Acid While Surpassing p-Bromophenacyl Bromide by Over 30-Fold

In a head-to-head comparison using purified Ca²⁺-dependent PLA2 from P388D1 macrophage-like cells, DEDA exhibited an IC50 of 16 μM, equivalent to arachidonic acid (IC50 = 16 μM) [1]. This potency contrasts sharply with p-bromophenacyl bromide (pBPB), an irreversible inhibitor of extracellular PLA2, which showed an apparent IC50 of 500–600 μM in the same enzyme preparation — a potency deficit exceeding 30-fold relative to DEDA [2]. Additional comparator data from the same study indicate that eicosatetraynoic acid (ETYA) and octadecyleicosaynoic acid were ineffective as inhibitors of the P388D1 PLA2, further underscoring the structural specificity of DEDA's inhibitory profile [3].

Phospholipase A2 Enzymology Inhibitor Potency

Functional Cellular Efficacy: DEDA Suppresses PGE2 Production by 40–85% in Intact Macrophages

In a direct head-to-head comparison evaluating functional outcomes in intact P388D1 cells, DEDA inhibited prostaglandin E2 (PGE2) production by 40–85% across the concentration range studied [1]. Manoalide and its analog manoalogue, which exhibited IC50 values of 16 μM and 26 μM respectively against the isolated enzyme, produced comparable degrees of PGE2 suppression in the same intact cell system [2]. Critically, p-bromophenacyl bromide, which was ineffective against the isolated P388D1 PLA2 (IC50 = 500–600 μM), failed to significantly affect PGE2 production in intact cells, demonstrating concordance between in vitro enzyme inhibition and cellular functional readouts [3].

Prostaglandin E2 Cellular Pharmacology Intact Cell Assay

SRS-A/LTC4 Biosynthesis Inhibition: DEDA Outperforms NDGA and Quercetin in Cellular Assays

In a cross-study comparable analysis of leukotriene biosynthesis inhibition, DEDA and structurally related C-7 methylated arachidonic acid analogs demonstrated IC50 values <10 μM for inhibition of ionophore-induced slow-reacting substance of anaphylaxis (SRS-A, primarily LTC4) biosynthesis in rat peritoneal cells [1]. This potency exceeded that of established Δ5-lipoxygenase (Δ5-LO) inhibitors nordihydroguaiaretic acid (NDGA) and quercetin, which were evaluated as reference standards in the same experimental system [2]. However, subsequent mechanistic evaluation using purified Δ5-LO from RBL-1 cells revealed that these dimethyl analogs were substantially less potent inhibitors of the isolated enzyme (IC50 ~100 μM) compared to NDGA (IC50 = 0.14 μM) and quercetin (IC50 = 0.2 μM), confirming that the compounds' primary mechanism of SRS-A suppression operates through PLA2 inhibition rather than direct lipoxygenase blockade [3].

Leukotriene SRS-A Lipoxygenase Pathway

PLA2 Isoform Selectivity: DEDA Exhibits Preferential Inhibition of sPLA2 Over cPLA2

In a head-to-head isoform selectivity evaluation, DEDA inhibited human recombinant secretory phospholipase A2 (sPLA2) with an IC50 of 5.8 μM, representing approximately 2.8-fold greater potency than observed against P388D1 cell PLA2 (IC50 = 16 μM) . In contrast, DEDA demonstrated minimal inhibitory activity against cytosolic phospholipase A2 (cPLA2) under comparable assay conditions . Additionally, the compound inhibited snake venom PLA2 with an IC50 of 14 μM, confirming broad activity across multiple sPLA2-like enzymes while maintaining selectivity over cPLA2 [1].

Isoform Selectivity sPLA2 cPLA2

5-Lipoxygenase Inhibitory Activity: DEDA Demonstrates Weak Direct LOX Inhibition, Confirming PLA2 as Primary Target

In a direct head-to-head comparison evaluating 5-lipoxygenase (5-LO) inhibitory activity, DEDA exhibited an IC50 of 56 μM against the enzyme from RBL-1 cells . This value is approximately 400-fold weaker than the IC50 observed for NDGA against the same enzyme preparation (IC50 = 0.14 μM) and approximately 280-fold weaker than quercetin (IC50 = 0.2 μM) [1]. The weak direct lipoxygenase inhibition, contrasted with potent cellular suppression of leukotriene biosynthesis (IC50 < 10 μM), mechanistically validates that DEDA's primary pharmacological effect operates through PLA2 inhibition rather than direct lipoxygenase blockade [2].

5-Lipoxygenase Target Selectivity Mechanism of Action

Commercial Purity and Physical Characterization: DEDA Supplied at ≥99% with Verified Identity

Commercial suppliers of DEDA specify purity at ≥99% by analytical methods, with exact mass determined as 336.30300 Da (calculated) and molecular weight 336.6 g/mol (C22H40O2) . The compound is the (5Z,8Z)-stereoisomer with the characteristic gem-dimethyl substitution at C-7, distinguishing it from alternative eicosadienoic acid isomers such as 11(Z),14(Z)-eicosadienoic acid (a naturally occurring ω-6 PUFA) and 8(Z),14(Z)-eicosadienoic acid, which lack the dimethyl modification and possess different biological activities . Physical property data include a boiling point of 456.1°C at 760 mmHg and polar surface area of 37.30 Ų [1].

Quality Control Purity Analytical Characterization

7,7-Dimethyl-5,8-eicosadienoic Acid (DEDA): Validated Research Applications Based on Quantitative Differentiation Evidence


Pharmacological Dissection of PLA2-Dependent vs. PLA2-Independent Arachidonic Acid Release

DEDA is optimally deployed in studies requiring unambiguous attribution of cellular arachidonic acid mobilization to PLA2 activity rather than alternative phospholipases or spontaneous release. Its IC50 of 16 μM against intracellular P388D1 PLA2, coupled with its non-metabolizable character, enables researchers to block arachidonic acid release without introducing confounding downstream eicosanoid metabolites [1]. In contrast, arachidonic acid itself (IC50 = 16 μM against the same enzyme) cannot be used for this purpose due to rapid metabolic conversion to prostaglandins and leukotrienes that exert their own biological effects [2]. DEDA's weak 5-lipoxygenase inhibition (IC50 = 56 μM) at concentrations sufficient for PLA2 blockade further supports its specificity for upstream pathway interrogation .

sPLA2-Selective Inhibition in Multi-Isoform Cellular Systems

Investigators seeking to distinguish the contributions of secretory PLA2 (sPLA2) from cytosolic PLA2 (cPLA2) in inflammatory signaling should employ DEDA, which demonstrates preferential inhibition of human recombinant sPLA2 (IC50 = 5.8 μM) with minimal activity against cPLA2 [1]. This isoform selectivity profile, combined with DEDA's validated cellular activity (40–85% PGE2 suppression in intact P388D1 cells), provides a pharmacological tool to interrogate sPLA2-specific functions without confounding cPLA2 blockade [2]. Alternative pan-PLA2 inhibitors or genetic approaches may produce different phenotypic outcomes that do not reflect sPLA2-specific contributions.

Upstream Leukotriene Pathway Blockade Independent of Direct Lipoxygenase Inhibition

For experiments investigating leukotriene biosynthesis regulation at the substrate availability level rather than direct enzyme inhibition, DEDA represents the mechanistically validated tool of choice. The compound potently suppresses SRS-A/LTC4 biosynthesis in cellular assays (IC50 < 10 μM) while exhibiting only weak direct 5-lipoxygenase inhibition (IC50 = 56 μM) — a selectivity profile opposite that of NDGA and quercetin, which potently inhibit isolated Δ5-LO (IC50 = 0.14 μM and 0.2 μM, respectively) [1]. This distinction is critical for studies that aim to differentiate between pharmacological interventions targeting arachidonic acid release versus those directly blocking leukotriene-synthesizing enzymes [2].

Reference Standard for Intracellular PLA2 Inhibitor Characterization

DEDA serves as an appropriate reference standard in inhibitor screening campaigns evaluating novel intracellular PLA2 inhibitors. Its well-characterized IC50 of 16 μM against P388D1 cell PLA2, validated concordance between isolated enzyme inhibition and intact cell PGE2 suppression (40–85%), and established selectivity over 5-lipoxygenase (IC50 = 56 μM) provide a benchmark against which novel compounds can be quantitatively compared [1]. In contrast, p-bromophenacyl bromide (apparent IC50 = 500–600 μM) and quinacrine (ineffective) are unsuitable as positive controls for intracellular PLA2 assays due to their poor potency against this enzyme isoform [2]. DEDA's commercial availability at ≥99% purity further supports its utility as a reproducible reference standard .

Quote Request

Request a Quote for 7,7-Dimethyl-5,8-eicosadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.